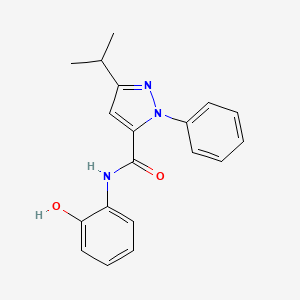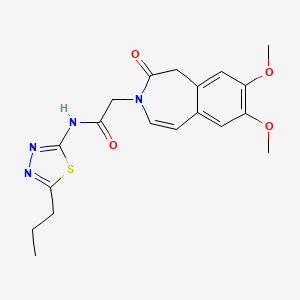![molecular formula C13H13BrN2O3 B10989648 N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B10989648.png)
N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine, also known by its systematic name 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid , is a synthetic derivative of indole. Indoles are significant heterocyclic compounds found in natural products, drugs, and various biological systems . This compound features an indole moiety linked to a beta-alanine unit, making it an intriguing hybrid structure.
Preparation Methods
Synthetic Routes:: The synthesis of N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine involves the following steps:
Indole Formation: The bromination of 1H-indole yields 6-bromo-1H-indole.
Acetylation: The acetylation of 6-bromo-1H-indole with acetic anhydride or acetyl chloride produces the desired N-[(4-bromo-1H-indol-1-yl)acetyl] intermediate.
Amidation: The reaction of the intermediate with beta-alanine (3-aminopropanoic acid) under appropriate conditions forms this compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.
Chemical Reactions Analysis
N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine can undergo several reactions:
Substitution Reactions: The bromine atom in the indole ring can participate in substitution reactions.
Amide Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond occurs, yielding the corresponding carboxylic acid and amine.
Reduction: Reduction of the carbonyl group in the acetyl moiety can lead to the formation of the alcohol derivative.
Common reagents include bromine, acetic anhydride, beta-alanine, and reducing agents.
Scientific Research Applications
Chemistry::
Building Blocks: N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine serves as a versatile building block for designing novel indole-based compounds.
Fluorescent Probes: Modified indoles can be used as fluorescent probes in chemical biology.
Anticancer Potential: Indole derivatives exhibit promising anticancer activity. Researchers explore their effects on cancer cell lines.
Neuropharmacology: Some indoles influence neurotransmitter systems and may have neuroprotective properties.
Pharmaceuticals: Indole-based compounds find applications in drug discovery and development.
Mechanism of Action
The exact mechanism by which N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine is unique due to its specific substitution pattern, other indole derivatives share similar structural features. Notable examples include indole-3-acetic acid (a plant hormone) and various pharmaceutical candidates .
Properties
Molecular Formula |
C13H13BrN2O3 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
3-[[2-(4-bromoindol-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H13BrN2O3/c14-10-2-1-3-11-9(10)5-7-16(11)8-12(17)15-6-4-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19) |
InChI Key |
PYEVRPSUQCBQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCC(=O)O)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]butanamide](/img/structure/B10989565.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10989569.png)
![1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B10989574.png)
![5,6-dimethoxy-1-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B10989580.png)
![6-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B10989584.png)
![N-(1H-indol-6-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10989590.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10989598.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide](/img/structure/B10989618.png)

![2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10989623.png)


![2'-(butan-2-yl)-1'-oxo-N-(pyridin-3-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10989653.png)
![Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10989657.png)
